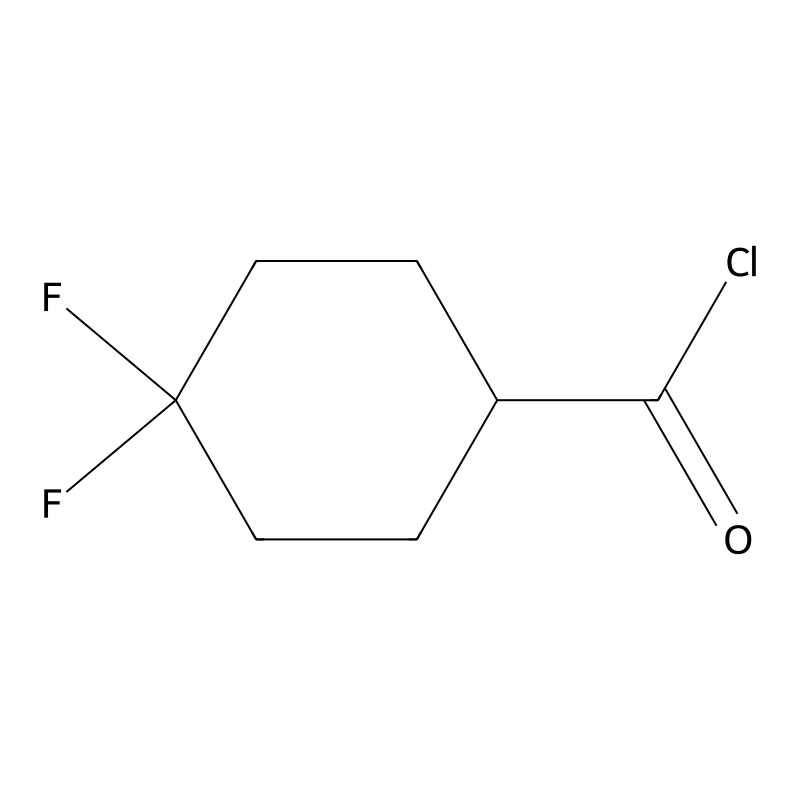

4,4-Difluorocyclohexane-1-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Fluorinated Molecules:

The presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring makes 4,4-difluoro cyclohexanecarbonyl chloride a valuable precursor for the synthesis of other fluorinated molecules. Fluorine atoms can introduce unique properties like increased lipophilicity (fat-loving) and metabolic stability, making them desirable in drug development [PubChem, ""].

By utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation, 4,4-difluoro cyclohexanecarbonyl chloride can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science [ScienceDirect, ""].

Building Block for Complex Molecules:

The cyclohexane ring and the carbonyl chloride functional group present in 4,4-difluoro cyclohexanecarbonyl chloride make it a versatile building block for the construction of more complex molecules. Through various coupling reactions, the molecule can be linked to other chemical moieties, allowing for the creation of diverse structures with tailored properties [Organic Letters, ""].

4,4-Difluorocyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C₇H₉ClF₂O. It features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a carbonyl chloride functional group at the 1-position. This compound is characterized by its flammability and potential to cause severe skin burns and eye damage upon contact .

Not applicable for this compound in the current context.

- Acyl chlorides are generally corrosive and irritating to skin, eyes, and respiratory tract. 4,4-Difluorocyclohexane-1-carbonyl chloride is likely to possess similar hazards.

- Due to the presence of chlorine, it may react violently with water or alcohols, releasing hydrochloric acid (HCl) fumes [].

- Specific data on toxicity or flammability is not available.

Safety Precautions

4,4-Difluorocyclohexane-1-carbonyl chloride is primarily involved in acylation reactions, where it acts as an acylating agent. It can react with various nucleophiles, including alcohols and amines, to form esters and amides, respectively. The carbonyl chloride group is particularly reactive, allowing for the introduction of carbonyl functionalities into other organic molecules .

The synthesis of 4,4-difluorocyclohexane-1-carbonyl chloride can be achieved through several methods:

- Fluorination: Starting from cyclohexane derivatives, fluorination can introduce fluorine atoms at the 4-position.

- Carbonylation: The introduction of a carbonyl chloride group can be accomplished through reactions involving thionyl chloride or oxalyl chloride with the corresponding carboxylic acid derivative.

- Acylation: Direct acylation of suitable precursors may also yield this compound .

Several compounds share structural similarities with 4,4-difluorocyclohexane-1-carbonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluorocyclohexanecarbonyl chloride | C₇H₈ClFO | Single fluorine substitution; less lipophilic |

| 4,4-Difluorocyclohexanecarboxylic acid | C₇H₉F₂O₂ | Contains carboxylic acid instead of carbonyl chloride |

| Cyclohexanecarbonyl chloride | C₇H₉ClO | No fluorination; broader reactivity profile |

| 2,2-Difluoropropanoic acid | C₃H₄F₂O₂ | Smaller structure; different reactivity |

The presence of two fluorine atoms at the 4-position sets 4,4-difluorocyclohexane-1-carbonyl chloride apart from its analogs by potentially enhancing its stability and reactivity in synthetic applications .

The development of 4,4-difluorocyclohexane-1-carbonyl chloride is intrinsically linked to the broader evolution of organofluorine chemistry, which gained momentum in the mid-20th century as researchers recognized the unique properties imparted by fluorine substitution. The compound was first synthesized as part of systematic efforts to explore fluorinated cyclohexane derivatives and their potential applications in medicinal chemistry. Early work focused on developing reliable synthetic methodologies for introducing fluorine atoms into cyclohexane rings while maintaining the integrity of other functional groups, particularly reactive acyl chloride moieties. The synthetic challenge of creating geminal difluoro substitution patterns on cyclohexane rings required specialized fluorinating agents and carefully controlled reaction conditions to achieve the desired selectivity and yield.

The historical significance of this compound extends beyond its individual properties to represent a milestone in the development of fluorinated building blocks for pharmaceutical synthesis. Patent literature from the early 2000s documents various synthetic approaches to 4,4-difluorocyclohexane derivatives, with particular emphasis on their utility as intermediates in the preparation of bioactive molecules. The compound's development coincided with increased recognition of the metabolic advantages conferred by strategic fluorine incorporation in drug molecules, including enhanced stability and improved pharmacokinetic properties. Research groups worldwide contributed to optimizing synthetic routes, with particular focus on developing scalable methods suitable for industrial production.

Molecular Identity and Classification

4,4-Difluorocyclohexane-1-carbonyl chloride possesses the molecular formula C₇H₉ClF₂O and is characterized by a molecular weight of 182.59 grams per mole. The compound is systematically classified as an acyl chloride derivative of 4,4-difluorocyclohexane carboxylic acid, bearing the Chemical Abstracts Service registry number 376348-75-3. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4,4-difluorocyclohexane-1-carbonyl chloride, reflecting its structural composition and functional group arrangement.

The molecular structure features a cyclohexane ring substituted with two fluorine atoms at the 4-position (geminal difluoro substitution) and an acyl chloride functional group at the 1-position. The Standard Simplified Molecular Input Line Entry System representation is recorded as C1CC(CCC1C(=O)Cl)(F)F, which accurately depicts the connectivity pattern of atoms within the molecule. The compound's International Chemical Identifier key is PJWULPCWPCVQKD-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉ClF₂O |

| Molecular Weight | 182.59 g/mol |

| Chemical Abstracts Service Number | 376348-75-3 |

| International Union of Pure and Applied Chemistry Name | 4,4-difluorocyclohexane-1-carbonyl chloride |

| International Chemical Identifier Key | PJWULPCWPCVQKD-UHFFFAOYSA-N |

| Standard Simplified Molecular Input Line Entry System | C1CC(CCC1C(=O)Cl)(F)F |

Significance in Synthetic Organic Chemistry

The synthetic utility of 4,4-difluorocyclohexane-1-carbonyl chloride stems from the unique combination of its structural features, which collectively create a versatile platform for further chemical transformations. The acyl chloride functional group exhibits high reactivity toward nucleophiles, enabling efficient acylation reactions with alcohols, amines, and other nucleophilic species. This reactivity is particularly valuable in pharmaceutical synthesis, where the compound serves as an acylating agent for introducing the 4,4-difluorocyclohexyl carbonyl moiety into target molecules. The geminal difluoro substitution pattern contributes significantly to the compound's value in medicinal chemistry applications, as fluorine atoms can enhance lipophilicity and metabolic stability of resulting products.

Research has demonstrated the compound's effectiveness in various synthetic transformations, including nucleophilic acyl substitution reactions and Friedel-Crafts acylation processes. The electronic properties of the fluorine atoms influence the reactivity of the carbonyl chloride group, creating opportunities for selective transformations under mild conditions. Studies have shown that the compound can be transformed into diverse fluorinated molecules through coupling reactions, allowing for the construction of complex molecular architectures with tailored properties. The cyclohexane scaffold provides conformational rigidity that can be advantageous in designing molecules with specific three-dimensional arrangements.

The compound's role as a building block extends to materials science applications, where its unique properties may contribute to innovations in polymer chemistry and specialized coatings. The introduction of fluorinated segments into polymer backbones can impart desirable characteristics such as chemical resistance and unique surface properties. Recent synthetic methodology development has focused on optimizing reaction conditions for transformations involving 4,4-difluorocyclohexane-1-carbonyl chloride, with particular attention to improving yields and reducing side reactions.

Current Research Trends and Applications

Contemporary research involving 4,4-difluorocyclohexane-1-carbonyl chloride has expanded significantly, with particular emphasis on its applications in pharmaceutical synthesis and advanced materials development. Recent patent literature documents the compound's use as a key intermediate in the synthesis of maraviroc, an important antiretroviral medication used in human immunodeficiency virus treatment. The synthetic route involves acylation of cyclic sulfamate intermediates with the acid chloride derived from 4,4-difluorocyclohexane carboxylic acid, demonstrating the compound's critical role in accessing complex pharmaceutical targets.

Modern synthetic methodologies have focused on developing more efficient and environmentally sustainable approaches to acyl fluoride synthesis, with 4,4-difluorocyclohexane-1-carbonyl chloride serving as a model substrate for testing new fluorinating reagents. Research has explored the use of novel deoxyfluorinating agents that can convert the chloride to the corresponding fluoride under mild conditions, expanding the synthetic utility of this compound family. Mechanistic studies have provided insights into the pathways by which these transformations occur, enabling the development of more selective and efficient synthetic protocols.

| Research Area | Application | Current Status |

|---|---|---|

| Pharmaceutical Synthesis | Maraviroc intermediate | Established industrial route |

| Acyl Fluoride Chemistry | Model substrate for new fluorinating methods | Active research |

| Materials Science | Fluorinated polymer precursors | Exploratory stage |

| Mechanistic Studies | Understanding fluorination pathways | Ongoing investigation |

Computational chemistry has emerged as an important tool for understanding the reactivity patterns of 4,4-difluorocyclohexane-1-carbonyl chloride and predicting optimal reaction conditions for various transformations. Density functional theory calculations have been employed to map transition state energies and understand the influence of fluorine substitution on reaction selectivity. These theoretical insights complement experimental observations and guide the development of new synthetic methodologies.

The field of photochemical acyl radical generation has identified 4,4-difluorocyclohexane-1-carbonyl chloride as a valuable substrate for exploring light-mediated transformations. Research has demonstrated that this compound can participate in photochemical processes that generate acyl radicals, opening new pathways for carbon-carbon bond formation and other synthetic transformations. These studies represent an emerging frontier in the application of fluorinated acyl chlorides to modern synthetic chemistry.

Current trends also emphasize the development of catalytic methods for transforming 4,4-difluorocyclohexane-1-carbonyl chloride into value-added products. Transition metal catalysis has shown promise for mediating selective transformations of this compound, with particular success in oxidative addition reactions that form organometallic intermediates suitable for further synthetic elaboration. The combination of fluorine substitution and acyl chloride reactivity creates unique opportunities for developing novel catalytic processes that would not be possible with conventional organic substrates.

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

4,4-Difluorocyclohexane-1-carbonyl chloride is an organic compound characterized by a cyclohexane ring backbone with two fluorine atoms positioned at the 4-carbon and a carbonyl chloride functional group at the 1-position [2]. The compound bears the Chemical Abstracts Service registry number 376348-75-3 and possesses the molecular formula C₇H₉ClF₂O with a molecular weight of 182.60 grams per mole [2] [3].

The International Union of Pure and Applied Chemistry systematic name for this compound is 4,4-difluorocyclohexane-1-carbonyl chloride [2] [3]. Alternative nomenclature includes cyclohexanecarbonyl chloride, 4,4-difluoro- and 4,4-difluorocyclohexanecarbonyl chloride [4]. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(Cl)C1CCC(F)(F)CC1 [2] [3].

The International Chemical Identifier for this compound is InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2, with the corresponding International Chemical Identifier Key being PJWULPCWPCVQKD-UHFFFAOYSA-N [2] [3]. The compound features a six-membered saturated carbon ring with geminal difluoro substitution at position 4 and an acyl chloride functional group at position 1 [5].

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 376348-75-3 [2] |

| Molecular Formula | C₇H₉ClF₂O [2] |

| Molecular Weight | 182.60 g/mol [2] |

| International Union of Pure and Applied Chemistry Name | 4,4-difluorocyclohexane-1-carbonyl chloride [2] |

| Simplified Molecular Input Line Entry System | O=C(Cl)C1CCC(F)(F)CC1 [2] |

| International Chemical Identifier | InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 [2] |

| International Chemical Identifier Key | PJWULPCWPCVQKD-UHFFFAOYSA-N [2] |

Physical and Thermodynamic Properties

4,4-Difluorocyclohexane-1-carbonyl chloride typically appears as a colorless to pale yellow liquid under standard conditions [6]. The compound exhibits characteristic properties associated with acyl chlorides, including high reactivity toward nucleophiles and sensitivity to moisture [5]. Like other acyl halides, this compound does not dissolve in water due to its tendency to undergo hydrolysis reactions, forming the corresponding carboxylic acid and hydrogen chloride [7].

The presence of the carbonyl chloride functional group makes the compound particularly reactive, allowing it to serve as an effective acylating agent in organic synthesis [5]. The two fluorine atoms at the 4-position contribute to the compound's unique electronic properties and influence its physical characteristics . Acyl halides generally exhibit higher boiling points compared to their corresponding alkanes, though specific thermodynamic data for 4,4-difluorocyclohexane-1-carbonyl chloride remains limited in the literature [8].

The related compound 4,4-difluorocyclohexanecarboxylic acid, which differs only by the presence of a carboxylic acid group instead of the acyl chloride, has a reported melting point of 103-107 degrees Celsius and a boiling point of 241.1±40.0 degrees Celsius [9] [10]. For comparison, the unsubstituted cyclohexanecarbonyl chloride has a boiling point of 184 degrees Celsius and a density of 1.096 grams per milliliter at 25 degrees Celsius [11].

| Property | Value |

|---|---|

| Physical State | Liquid [6] |

| Color | Colorless to pale yellow [6] |

| Odor | Characteristic of acyl chlorides [6] |

| Water Solubility | Reacts with water (hydrolyzes) [7] |

| Chemical Reactivity | High reactivity toward nucleophiles [5] |

Structural Parameters and Bond Characteristics

The molecular structure of 4,4-difluorocyclohexane-1-carbonyl chloride combines multiple functional elements that define its chemical behavior [5]. The cyclohexane ring provides a conformationally rigid scaffold, while the geminal difluoro substitution at position 4 introduces significant electronic effects [5] [12]. The carbonyl chloride group represents the most reactive site in the molecule, characterized by the polarized carbon-chlorine bond and the electrophilic carbonyl carbon [5] [7].

In acyl halides, the carbon-oxygen double bond typically exhibits characteristics intermediate between a true double bond and single bond due to resonance effects [8]. However, the contribution of resonance structures involving the halogen is minimal compared to other carboxylic acid derivatives [8]. The carbon-chlorine bond in acyl chlorides is typically longer than in alkyl chlorides due to the electron-withdrawing effect of the adjacent carbonyl group [7] [13].

Fluorinated cyclohexane systems demonstrate unique bond characteristics influenced by the high electronegativity of fluorine atoms [14] [12]. In cyclohexane derivatives with geminal difluoro substitution, the carbon-fluorine bond lengths are typically around 1.35-1.38 Angstroms [12]. The presence of fluorine atoms affects the electron density distribution throughout the ring system, potentially influencing bond lengths and angles in adjacent carbons [14] [12].

The cyclohexane ring in 4,4-difluorocyclohexane-1-carbonyl chloride adopts conformations that minimize steric interactions while accommodating the electronic effects of the fluorine substituents [15]. The difluoro substitution at position 4 creates a geminal arrangement that influences the overall molecular geometry and conformational preferences [15] [16].

Stereochemistry and Conformational Analysis

The stereochemical properties of 4,4-difluorocyclohexane-1-carbonyl chloride are primarily determined by the conformational behavior of the cyclohexane ring and the positioning of the substituents [15]. The compound contains a single chiral center at carbon 1, where the carbonyl chloride group is attached, making it capable of existing as enantiomers [15].

Cyclohexane rings typically adopt chair conformations to minimize ring strain and 1,3-diaxial interactions [15]. In the case of 4,4-difluorocyclohexane-1-carbonyl chloride, the geminal difluoro substitution at position 4 influences the conformational equilibrium [15] [16]. The fluorine atoms, being highly electronegative, prefer positions that minimize electrostatic repulsion while maintaining optimal orbital overlap [16].

Studies on difluorocyclohexane systems have demonstrated that the presence of fluorine substituents can significantly alter conformational preferences compared to unsubstituted cyclohexane [16]. The geminal difluoro arrangement at position 4 creates a situation where both fluorine atoms occupy the same carbon, eliminating potential 1,3-diaxial interactions between fluorine substituents [15] [16].

The carbonyl chloride group at position 1 can occupy either axial or equatorial positions depending on the chair conformation adopted by the ring [15]. Generally, bulky substituents prefer equatorial positions to minimize steric strain, and the carbonyl chloride group would be expected to follow this preference [15]. However, electronic effects and intermolecular interactions may influence the actual conformational distribution in solution or solid state [15] [17].

Nuclear magnetic resonance spectroscopy studies on fluorinated cyclohexane systems have shown that fluorine-19 nuclear magnetic resonance can effectively probe conformational dynamics [18]. The chemical shifts of fluorine atoms in axial versus equatorial positions differ significantly, allowing for the determination of conformational equilibria [18]. In solution, rapid ring flipping typically occurs at room temperature, leading to averaged nuclear magnetic resonance signals [18].

Crystal Structure and Solid-State Properties

Limited specific crystal structure data is available for 4,4-difluorocyclohexane-1-carbonyl chloride in the current literature. However, insights can be drawn from studies of related fluorinated organic compounds and acyl halides regarding solid-state packing and intermolecular interactions [19] [20].

Fluorinated organic compounds often exhibit unique crystal packing arrangements due to the distinctive properties of fluorine atoms [20] [21]. The high electronegativity and small size of fluorine lead to specific intermolecular interactions, including carbon-fluorine hydrogen bonding, fluorine-fluorine contacts, and dipole-dipole interactions [20] [21]. These interactions can significantly influence the crystal structure and solid-state properties of fluorinated compounds [20].

In the solid state, acyl chlorides typically form structures stabilized by dipole-dipole interactions between the polar carbonyl groups [7] [13]. The presence of both fluorine atoms and the carbonyl chloride group in 4,4-difluorocyclohexane-1-carbonyl chloride suggests that the crystal structure would be influenced by multiple types of intermolecular interactions [21].

Studies on fluorinated cyclohexane derivatives have shown that fluorination can dramatically alter crystal packing motifs [21]. The electrostatic potential changes resulting from fluorine substitution affect the relative orientation of molecules in the crystal lattice [21]. Repulsive fluorine-fluorine interactions, combined with attractive carbon-fluorine hydrogen bonding, create complex packing arrangements [20] [21].

The solid-state properties of 4,4-difluorocyclohexane-1-carbonyl chloride would be expected to reflect the balance between various intermolecular forces, including van der Waals interactions, electrostatic interactions involving the carbonyl chloride dipole, and fluorine-specific interactions [19] [20]. These factors collectively determine properties such as melting point, crystal density, and mechanical characteristics [19].

Comparative Analysis with Related Acyl Halides

4,4-Difluorocyclohexane-1-carbonyl chloride belongs to the class of acyl halides, specifically acyl chlorides, which are characterized by the presence of a carbonyl group directly bonded to a halogen atom [7] [13]. Comparison with other acyl halides reveals both similarities and unique features arising from the fluorinated cyclohexane backbone [7] [13].

The most widely employed synthetic strategy involves the direct chlorination of 4,4-difluorocyclohexanecarboxylic acid using established chlorinating agents. This approach leverages the reactivity of the carboxylic acid functional group toward nucleophilic substitution at the carbonyl center, resulting in the replacement of the hydroxyl group with chlorine [1] [4] [5].

Thionyl Chloride-Mediated Conversion

Thionyl chloride emerges as the most frequently utilized reagent for the preparation of 4,4-difluorocyclohexane-1-carbonyl chloride from its carboxylic acid precursor. The reaction proceeds through a well-established mechanism involving the initial formation of a chlorosulfite intermediate, followed by nucleophilic attack and elimination to yield the desired acid chloride [6] [7] [8].

The standard procedure involves dissolving 4,4-difluorocyclohexanecarboxylic acid in neat thionyl chloride or using dichloromethane as a solvent, followed by heating the reaction mixture under reflux conditions. The transformation typically requires temperatures of 76°C and reaction times ranging from 1 to 3 hours to achieve complete conversion [6] [8] [9]. The reaction can be represented by the following equation:

4,4-Difluorocyclohexanecarboxylic acid + SOCl₂ → 4,4-Difluorocyclohexane-1-carbonyl chloride + SO₂ + HCl

The mechanistic pathway begins with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate. Subsequent nucleophilic substitution by chloride ion at the carbonyl carbon, accompanied by the elimination of sulfur dioxide and hydrogen chloride gases, produces the target acid chloride [8] [7].

Optimization parameters for this transformation have been extensively studied, revealing that reaction yields of 85-95% can be consistently achieved under optimized conditions [2] [9]. The use of excess thionyl chloride (2.0-3.0 equivalents) ensures complete conversion of the starting carboxylic acid, while the gaseous nature of the by-products facilitates product isolation through simple distillation procedures [6] [8].

Operational advantages of the thionyl chloride method include the elimination of gaseous by-products that can be easily removed from the reaction mixture, the commercial availability and relatively low cost of the reagent, and the scalability of the procedure for industrial applications [7] [9]. However, disadvantages include the generation of corrosive hydrogen chloride gas, which requires appropriate ventilation and safety measures, and the need for elevated temperatures that may lead to thermal decomposition of sensitive substrates [8] [10].

Role of Dimethylformamide as a Catalyst

The incorporation of dimethylformamide as a catalytic additive significantly enhances the efficiency of thionyl chloride-mediated acid chloride formation. The catalytic mechanism involves the initial reaction between dimethylformamide and thionyl chloride to generate a highly electrophilic chloroiminium species, which serves as the active chlorinating agent [3] [11] [12].

The catalytic cycle begins with the nucleophilic attack of the nitrogen atom in dimethylformamide on the sulfur center of thionyl chloride, leading to the formation of a chloroiminium chloride intermediate. This species exhibits enhanced electrophilicity compared to thionyl chloride alone, facilitating more rapid and selective chlorination of carboxylic acids [3] [11]. The chloroiminium ion subsequently reacts with the carboxylic acid substrate to form an activated intermediate, which undergoes nucleophilic attack by chloride ion to yield the acid chloride product and regenerate dimethylformamide [12] [13].

Mechanistic studies have demonstrated that dimethylformamide catalysis can achieve rate enhancements of 10-50 fold compared to uncatalyzed reactions, with typical reaction times reduced from hours to minutes [3] [12]. The catalytic loading of dimethylformamide is generally maintained at 0.01-0.1 equivalents relative to the carboxylic acid substrate, providing an optimal balance between reaction rate and catalyst consumption [11] [13].

Practical implementations of dimethylformamide-catalyzed procedures typically involve the dissolution of 4,4-difluorocyclohexanecarboxylic acid in dichloromethane, followed by the addition of thionyl chloride and a catalytic amount of dimethylformamide at room temperature or under mild heating conditions. Reaction completion can be achieved within 30-60 minutes, with yields consistently exceeding 90% [3] [11].

Safety considerations associated with dimethylformamide catalysis include the potential formation of dimethylcarbamoyl chloride, a known carcinogen, during the decomposition of dimethylformamide under the reaction conditions [14] [15]. This necessitates careful handling procedures and appropriate waste disposal protocols to minimize exposure risks [3] [14].

Reaction Optimization Parameters

Temperature control represents a critical optimization parameter for thionyl chloride-mediated synthesis. While elevated temperatures accelerate the reaction rate, excessive heating can lead to thermal decomposition of both the starting material and product [16] [17]. Optimal temperature ranges of 25-80°C have been established, with reflux conditions (76°C) providing the best balance between reaction rate and product stability [8] [9].

Solvent selection significantly influences reaction outcomes, with neat thionyl chloride offering the advantages of simplified work-up procedures and elimination of solvent-related impurities. Alternative solvents such as dichloromethane provide better temperature control and are preferred when using catalytic amounts of dimethylformamide [8] [18] [10].

Stoichiometric considerations reveal that the use of 1.5-4.0 equivalents of thionyl chloride ensures complete conversion of the carboxylic acid starting material. Excess reagent facilitates the removal of water traces that could lead to hydrolysis side reactions and ensures quantitative formation of the acid chloride product [8] [9].

Atmospheric conditions play a crucial role in preventing hydrolysis of both the reagents and products. The use of inert atmospheres such as nitrogen or argon is essential for maintaining anhydrous conditions and preventing the formation of carboxylic acid through hydrolysis of the acid chloride product [10] [19].

Work-up procedures have been optimized to facilitate efficient product isolation while minimizing decomposition. The standard approach involves the removal of excess thionyl chloride and gaseous by-products through atmospheric distillation, followed by vacuum distillation to obtain the pure acid chloride [8] [9] [10].

Alternative Synthetic Routes

Oxalyl Chloride-Based Methodologies

Oxalyl chloride represents a highly effective alternative to thionyl chloride for the synthesis of 4,4-difluorocyclohexane-1-carbonyl chloride, offering several operational advantages including milder reaction conditions and enhanced selectivity [14] [20] [21]. The reagent functions as a bifunctional acid chloride that readily reacts with carboxylic acids to generate acid chlorides with the concurrent evolution of carbon monoxide, carbon dioxide, and hydrogen chloride gases [14] [20].

The mechanistic pathway for oxalyl chloride-mediated conversion involves the initial nucleophilic attack of the carboxylic acid on one of the carbonyl centers of oxalyl chloride, forming a mixed anhydride intermediate. Subsequent intramolecular rearrangement and elimination processes lead to the formation of the desired acid chloride along with the decomposition of the oxalyl moiety into gaseous products [14] [21].

Reaction procedures typically involve the dissolution of 4,4-difluorocyclohexanecarboxylic acid in dichloromethane, followed by the addition of oxalyl chloride at room temperature. The reaction proceeds rapidly under these mild conditions, with completion typically achieved within 1-2 hours and yields ranging from 80-90% [14] [18]. The volatile nature of the by-products facilitates straightforward work-up procedures through simple evaporation or distillation [20] [21].

Advantages of oxalyl chloride methodology include the ambient temperature reaction conditions that minimize thermal decomposition risks, the complete conversion of by-products to volatile gases that simplify purification procedures, and the enhanced selectivity that reduces side product formation [14] [21]. Disadvantages include the higher cost of oxalyl chloride compared to thionyl chloride and the generation of toxic carbon monoxide gas that requires appropriate safety measures [20] [18].

Phosphorus-Based Chlorinating Agents

Phosphorus pentachloride serves as a highly effective chlorinating agent for the conversion of carboxylic acids to acid chlorides, offering particular advantages in terms of reaction efficiency and product purity [22] [23] [24]. The reaction proceeds through a multi-step mechanism involving the initial coordination of the carboxylic acid to the phosphorus center, followed by chloride transfer and elimination of phosphorus oxychloride [22] [23].

The mechanistic sequence begins with the nucleophilic attack of the carbonyl oxygen of 4,4-difluorocyclohexanecarboxylic acid on the phosphorus center of phosphorus pentachloride, forming a phosphonium intermediate. Subsequent chloride ion attack at the carbonyl carbon and elimination of phosphorus oxychloride yields the desired acid chloride [23] [25].

Reaction conditions for phosphorus pentachloride-mediated synthesis typically involve the use of solid phosphorus pentachloride under cold conditions to control the exothermic nature of the reaction. The transformation can be conducted in the absence of solvent or using aprotic solvents such as benzene or dichloromethane [22] [24] [26].

Phosphorus trichloride offers an alternative phosphorus-based approach with the advantage of reduced hydrogen chloride generation compared to phosphorus pentachloride. The reaction mechanism involves the formation of phosphorous acid as a by-product, which requires separation through liquid-liquid extraction procedures [23] [24].

Phosphorus oxychloride represents another viable phosphorus-based chlorinating agent that operates under similar mechanistic principles but requires elevated temperatures for effective conversion. The reaction typically proceeds at 80-120°C with reaction times of 1-3 hours to achieve satisfactory yields [24] [26].

Comparative analysis of phosphorus-based chlorinating agents reveals that phosphorus pentachloride offers the highest reactivity and selectivity, while phosphorus trichloride provides the advantage of reduced hydrogen chloride formation. Phosphorus oxychloride requires elevated temperatures but offers good scalability for industrial applications [23] [24] [26].

Triphenylphosphine-Mediated Approaches

Triphenylphosphine-based methodologies represent a modern approach to acid chloride synthesis that offers enhanced selectivity and milder reaction conditions compared to traditional chlorinating agents [27] [28] [29]. These methods typically involve the combination of triphenylphosphine with various halogenating co-reagents to generate reactive phosphonium species capable of effecting carboxylic acid chlorination [27] [30] [28].

The trichloroacetonitrile-triphenylphosphine system has emerged as a particularly effective methodology for the synthesis of 4,4-difluorocyclohexane-1-carbonyl chloride. The reaction proceeds through the initial formation of a chlorotriphenylphosphonium species upon reaction of triphenylphosphine with trichloroacetonitrile, followed by nucleophilic attack of the carboxylic acid and subsequent chloride transfer [28] [29].

Mechanistic investigations have revealed that the reaction proceeds through a phosphonium chloride intermediate that exhibits enhanced electrophilicity toward carboxylic acid substrates. The subsequent steps involve the formation of a phosphonium carboxylate species and intramolecular chloride transfer to generate the acid chloride product and triphenylphosphine oxide [28] [31].

Reaction procedures for the trichloroacetonitrile-triphenylphosphine system involve the dissolution of 4,4-difluorocyclohexanecarboxylic acid in dichloromethane, followed by the sequential addition of trichloroacetonitrile and triphenylphosphine at room temperature. The reaction typically reaches completion within 40 minutes, with yields ranging from 88-97% [28] [29].

Advantages of triphenylphosphine-mediated approaches include the mild reaction conditions that minimize side reactions, the high selectivity that reduces purification requirements, and the absence of hydrogen chloride generation that simplifies handling procedures [28] [29]. Disadvantages include the higher cost of the reagents compared to traditional chlorinating agents and the formation of triphenylphosphine oxide as a stoichiometric by-product that requires removal [27] [28].

Industrial Scale Production Considerations

Industrial implementation of 4,4-difluorocyclohexane-1-carbonyl chloride synthesis requires careful evaluation of multiple factors including raw material costs, process safety, environmental compliance, and scalability considerations [9] [32] [33]. The selection of optimal synthetic methodology for large-scale production depends on the specific requirements of the manufacturing facility and the intended applications of the product [32] [34].

Economic analysis reveals that thionyl chloride-based methodologies offer the most cost-effective approach for industrial synthesis, with raw material costs representing a relatively small fraction of the total production expenses [9] [32]. The commercial availability of thionyl chloride and its established supply chains provide additional advantages for industrial-scale operations [32] [33].

Process safety considerations are paramount in industrial acid chloride production due to the highly reactive nature of both the reagents and products. Thionyl chloride-based processes require specialized equipment for handling corrosive hydrogen chloride gas and sulfur dioxide emissions, necessitating investment in gas scrubbing systems and corrosion-resistant materials [35] [36]. Oxalyl chloride methodologies present moderate safety risks associated with carbon monoxide generation, while phosphorus-based approaches require careful handling of phosphorus chlorides and management of phosphorus-containing waste streams [32] [34].

Environmental compliance represents an increasingly important consideration for industrial acid chloride production. Regulations governing volatile organic compound emissions, halogenated waste disposal, and workplace exposure limits significantly influence process design and operational procedures [37] [36]. The implementation of closed-loop systems for solvent recovery and the development of waste minimization strategies are essential for meeting environmental standards [38] [36].

Equipment considerations for industrial-scale synthesis include the selection of corrosion-resistant materials for reactors and ancillary equipment, the implementation of appropriate ventilation and gas handling systems, and the design of efficient separation and purification units [34]. The corrosive nature of hydrogen chloride generated in many acid chloride syntheses necessitates the use of specialized alloys or polymer-lined equipment to ensure long-term operational reliability [32] [35].

Quality control requirements for industrial production mandate the development of robust analytical methods for monitoring reaction progress and product purity. The reactive nature of acid chlorides requires rapid analytical techniques and appropriate storage conditions to prevent hydrolysis and ensure product stability [32] [34].

Scalability assessment indicates that thionyl chloride-based methodologies offer excellent scalability due to their operational simplicity and the gaseous nature of the by-products. Oxalyl chloride approaches provide good scalability with the advantage of milder reaction conditions, while phosphorus-based methods present moderate scalability due to the need for liquid waste processing [9] [32].

Green Chemistry Approaches to Synthesis

Sustainable synthesis strategies for 4,4-difluorocyclohexane-1-carbonyl chloride align with the principles of green chemistry by minimizing environmental impact, reducing waste generation, and improving process efficiency [37] [38] [39]. The development of environmentally benign methodologies represents a critical area of research for advancing sustainable chemical manufacturing practices [38] [40].

Solvent-free synthesis represents a major advancement in green acid chloride chemistry, with neat thionyl chloride reactions eliminating the need for organic solvents and reducing waste generation [41] [42]. These methodologies offer improved atom economy and simplified work-up procedures while maintaining high product yields and purity [43] [41]. The elimination of solvent-related waste streams significantly reduces the environmental footprint of the manufacturing process [37] [39].

Catalytic approaches focused on replacing dimethylformamide with less toxic alternatives represent an active area of green chemistry research. The development of solid acid catalysts and heterogeneous catalytic systems offers the potential for reducing the formation of carcinogenic by-products while maintaining high catalytic efficiency [3] [38]. These approaches align with the green chemistry principle of designing safer chemicals and catalytic processes [38] [40].

Atom-economical methodologies emphasize the development of synthetic routes that maximize the incorporation of starting materials into the final product while minimizing waste by-product formation. Triphenylphosphine-based approaches, despite their higher reagent costs, offer superior atom economy compared to traditional chlorinating agents by avoiding the generation of inorganic acid by-products [28] [37].

Recyclable reagent systems represent an emerging approach for improving the sustainability of acid chloride synthesis. Research efforts have focused on the development of regenerable phosphorus-based chlorinating agents and the implementation of reagent recovery systems that enable multiple use cycles [37] [38]. These approaches have the potential to significantly reduce raw material consumption and waste generation in industrial applications [38] [44].

Continuous flow processing offers significant advantages for green acid chloride synthesis through improved process control, enhanced safety, and reduced environmental impact [45] [46] [39]. Microreactor technology enables precise temperature and residence time control, leading to improved selectivity and reduced side product formation [45] [39]. The inherent safety advantages of continuous flow systems also facilitate the implementation of more sustainable reaction conditions [46] [39].

Bio-inspired alternatives represent a frontier area of research for sustainable acid chloride synthesis, although current applications remain limited due to the reactive nature of acid chlorides and the sensitivity of biological systems to these compounds [38] [40]. Enzymatic approaches to carboxylic acid activation and mild acylation methods offer potential pathways for developing more sustainable synthetic methodologies [29] [38].

Waste minimization strategies focus on the development of integrated processes that utilize by-products as valuable chemical feedstocks or implement in-situ recycling systems. The development of circular chemistry approaches for acid chloride synthesis represents an important direction for advancing sustainable manufacturing practices [37] [38] [36].

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive